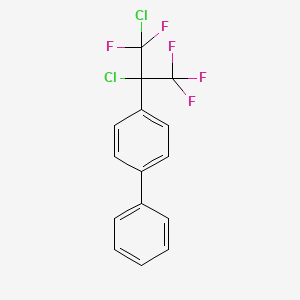
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl with 1,2-dichloro-1,1,3,3,3-pentafluoropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler molecules.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex biphenyl derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a wide range of halogenated biphenyl compounds.
科学研究应用
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialized materials, such as high-performance polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in chemical or biological activity. The exact mechanism depends on the context in which the compound is used, such as in a chemical reaction or a biological system.
相似化合物的比较
Similar Compounds
1,2-Dichloro-1,1,3,3,3-pentafluoropropane: Shares a similar halogenated structure but lacks the biphenyl component.
1-chloro-4-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)benzene: Similar in structure but with a single benzene ring instead of a biphenyl.
1-[(2S)-1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl]-4-fluorobenzene: Contains a fluorine atom in addition to the halogenated propyl group.
Uniqueness
4-(1,2-Dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-1,1’-biphenyl is unique due to its biphenyl structure combined with multiple halogen atoms. This combination imparts distinctive chemical properties, making it valuable for specific applications that require stability and reactivity.
属性
CAS 编号 |
61628-81-7 |
|---|---|
分子式 |
C15H9Cl2F5 |
分子量 |
355.1 g/mol |
IUPAC 名称 |
1-(1,2-dichloro-1,1,3,3,3-pentafluoropropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H9Cl2F5/c16-13(14(17,18)19,15(20,21)22)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
OFYUKIYJOCSBGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


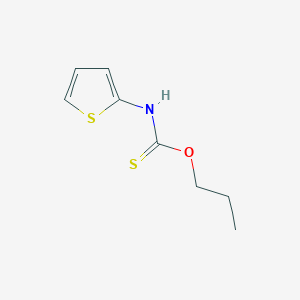
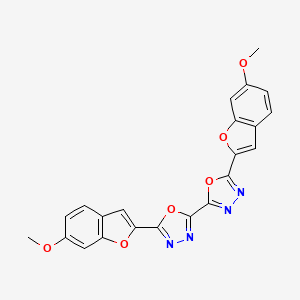
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
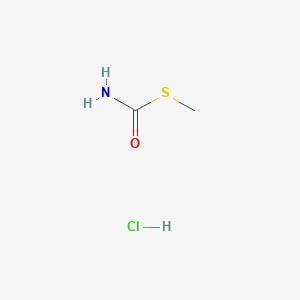
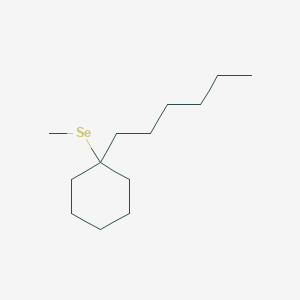
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
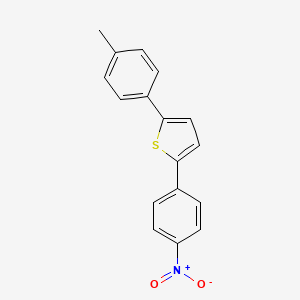
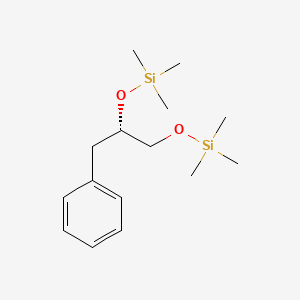
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
